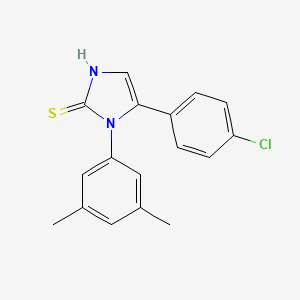

5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol

Description

5-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol is a substituted imidazole derivative featuring a thiol (-SH) group at position 2, a 4-chlorophenyl substituent at position 5, and a 3,5-dimethylphenyl group at position 1 of the imidazole core. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The structural uniqueness arises from the electron-withdrawing chlorine atom and the sterically demanding 3,5-dimethylphenyl group, which influence its electronic properties and biological interactions .

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(3,5-dimethylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2S/c1-11-7-12(2)9-15(8-11)20-16(10-19-17(20)21)13-3-5-14(18)6-4-13/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBGDXVEEFNWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1-(3,5-Dimethylphenyl)-1H-Imidazole-2-Thiol typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 3,5-dimethylphenylamine, followed by cyclization with thiourea to form the imidazole ring. The reaction conditions often require heating under reflux in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and control reaction parameters. Purification steps, such as recrystallization or column chromatography, are employed to achieve high purity levels required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of chlorophenyl derivatives or imidazole derivatives.

Reduction: Production of reduced imidazole derivatives.

Substitution: Generation of various substituted imidazole compounds.

Scientific Research Applications

5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol is a sulfur-containing heterocyclic compound belonging to the imidazole family. It has a molecular formula of C15H14ClN2S, and its structure includes a chlorophenyl group and a dimethylphenyl substituent attached to the imidazole ring. The thiol group (-SH) at the 2-position of the imidazole ring enhances its reactivity and biological activity, making it an interesting compound for applications in medicinal chemistry and material science.

Applications of this compound

this compound has several applications:

- Medicinal Chemistry It serves as a building block for synthesizing various pharmaceutical compounds. Its unique structure and reactivity make it valuable in developing new drugs.

- Material Science It can be used in the synthesis of advanced materials with specific properties. The thiol group's ability to form complexes with metals makes it useful in creating novel materials.

- Chemical Research It is utilized as a reagent in chemical synthesis for introducing specific functional groups into molecules. Its role in modifying molecular structures is crucial for creating compounds with desired characteristics.

Interaction studies involving this compound focus on its binding affinity with various biological targets. These interactions are crucial for understanding its therapeutic potential and optimizing its efficacy.

Several compounds share structural similarities with this compound.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | Methyl group instead of dimethylphenyl | Antifungal activity |

| 4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol | Additional methyl substitution on phenyl | Antibacterial properties |

| 5-(4-chlorophenyl)-1H-pyrazole-3-thiol | Pyrazole ring instead of imidazole | Anticancer activity |

| 5-(aryl)-1H-imidazole-2-thione | Various aryl substitutions | Diverse biological activities |

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-1-(3,5-Dimethylphenyl)-1H-Imidazole-2-Thiol exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Key Observations :

- The electron-withdrawing 4-chlorophenyl group may stabilize the thiolate anion, facilitating interactions with biological targets like metalloenzymes .

- Thiol vs. Carboxylic Acid : Thiol-containing derivatives (e.g., the target compound) exhibit metal-binding capabilities, whereas carboxylic acid derivatives (e.g., ) rely on hydrogen bonding and ionic interactions. This distinction may translate to different mechanisms of action.

- Activity Trends: Thiophene derivatives with chlorophenyl groups (e.g., ) show pronounced anticancer activity, suggesting that the imidazole-thiol analog may share similar efficacy, though direct data is lacking. Triazole-carboxylic acid derivatives () demonstrate selective inhibition of cancer cell lines, highlighting the importance of heterocyclic core flexibility.

Physicochemical and Spectroscopic Properties

While specific data for the target compound is absent, related imidazoles provide insights:

- NMR Shifts : The 3,5-dimethylphenyl group would produce distinct aromatic proton signals (e.g., δ ~6.8–7.2 ppm for meta-substituted protons) .

- Thermal Stability: Methyl and chloro substituents likely increase melting points compared to non-halogenated analogs (e.g., 120°C for 4-(chloromethylphenyl)imidazole in ).

Biological Activity

5-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol (CAS Number: 855715-39-8) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant research findings.

- Molecular Formula : C17H15ClN2S

- Molecular Weight : 314.83 g/mol

- CAS Number : 855715-39-8

1. Anticancer Activity

Research indicates that imidazole derivatives exhibit notable anticancer properties. The compound's structure, particularly the presence of the imidazole ring and substituted phenyl groups, contributes to its cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | <10 | |

| Similar Imidazole Derivative | U251 (human glioblastoma) | 1.98 ± 1.22 |

The presence of electron-withdrawing groups like chlorine enhances the compound's potency by increasing electron density at the active site of target proteins involved in tumor proliferation.

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

- Indoleamine 2,3-Dioxygenase (IDO) : This enzyme is crucial in immune regulation and cancer progression. Compounds similar to this compound have shown promising inhibition profiles against IDO, suggesting potential use in cancer therapy by modulating immune responses .

3. Antidiabetic Potential

Recent studies have highlighted the potential of imidazole derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, making these compounds candidates for diabetes management.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to several structural features:

- Imidazole Ring : Essential for biological activity; it acts as a nucleophilic site for enzyme interactions.

- Chlorophenyl Substitution : The presence of a chlorine atom enhances lipophilicity and electron-withdrawing character, improving binding affinity to targets.

- Dimethyl Substitution : Methyl groups on the phenyl ring may increase steric hindrance, affecting the compound's interaction with biological targets.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various imidazole derivatives, this compound demonstrated significant cytotoxicity against A431 cells with an IC50 value below 10 µM. This highlights its potential as a lead compound for further development in oncology .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of IDO by imidazole derivatives revealed that modifications at the N-position and C-position of the imidazole ring could enhance inhibitory activity significantly. The study provided insights into how structural variations can lead to improved pharmacological profiles .

Q & A

Q. What synthetic strategies are effective for introducing the thiol group at the 2-position of the imidazole ring in this compound?

The thiol group can be introduced via cyclocondensation reactions using thiourea derivatives or by post-functionalization of pre-synthesized imidazoles. For example, substituted imidazoles are often synthesized via the Debus-Radziszewski reaction, where α-diketones, aldehydes, and ammonia/thiourea are condensed. Protecting groups (e.g., benzyl) may be employed to prevent oxidation of the thiol during synthesis . Post-synthetic thiolation using Lawesson’s reagent or H2S under controlled conditions is also viable .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar imidazole derivatives?

- NMR : The 2-thiol proton resonates as a singlet near δ 3.5–4.5 ppm in DMSO-d6. Aromatic protons from the 4-chlorophenyl and 3,5-dimethylphenyl groups show distinct splitting patterns (e.g., doublets for para-substituted chlorophenyl).

- IR : The S-H stretch appears as a weak band near 2550–2600 cm<sup>-1</sup>.

- MS : High-resolution ESI-MS confirms the molecular ion [M+H]<sup>+</sup> with isotopic clusters indicative of chlorine (3:1 ratio for <sup>35</sup>Cl/<sup>37</sup>Cl) .

Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?

The compound’s flexibility (due to rotatable aryl groups) and thiol group’s sensitivity to oxidation complicate crystallization. Slow evaporation from mixed solvents (e.g., DCM/hexane) under inert atmospheres is recommended. Co-crystallization with stabilizing agents (e.g., crown ethers) or using low-temperature (100–150 K) data collection minimizes disorder .

Advanced Research Questions

Q. How do the substituents (4-chlorophenyl, 3,5-dimethylphenyl) influence the compound’s electronic structure and reactivity?

- 4-Chlorophenyl : The electron-withdrawing Cl group polarizes the imidazole ring, enhancing electrophilic substitution at the 4-position.

- 3,5-Dimethylphenyl : Electron-donating methyl groups increase steric bulk, potentially hindering π-π stacking in solid-state structures.

DFT calculations (e.g., B3LYP/6-31G*) reveal localized electron density on the thiol group, making it susceptible to nucleophilic attack .

Q. What methodologies are suitable for evaluating the compound’s antimycobacterial activity against Mycobacterium tuberculosis?

- Microplate Alamar Blue Assay (MABA) : Measures minimum inhibitory concentration (MIC) against H37Rv strains.

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.

- Cytotoxicity screening : Use Vero cells to determine selectivity indices. Imidazole derivatives with logP ~3–4 show enhanced membrane penetration .

Q. How can molecular docking predict the compound’s interaction with fungal cytochrome P450 enzymes?

- Target selection : CYP51 (lanosterol 14α-demethylase) is a common antifungal target.

- Docking software : AutoDock Vina or Schrödinger Glide with crystal structures (PDB: 1EA1).

- Key interactions : The thiol group may coordinate the heme iron, while chlorophenyl occupies hydrophobic pockets. MM-GBSA calculations validate binding free energies .

Q. What analytical approaches quantify environmental degradation products of this compound?

- HPLC-MS/MS : Monitors degradation in aqueous systems (e.g., hydrolysis products like imidazole-2-sulfonic acid).

- QSAR models : Predict persistence using half-life (t1/2) and bioaccumulation factors.

- Microcosm studies : Track biotic degradation in soil via <sup>14</sup>C-labeling .

Methodological Notes

- Synthesis optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C, 30 min) .

- Crystallography : Refine disorder models with SHELXL and validate via Rint < 0.05 .

- Bioactivity assays : Include positive controls (e.g., fluconazole for antifungal studies) and validate statistical significance via ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.